2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Description
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)6-4-8-2-3-12-6/h6,8H,2-4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUKNRDDGJJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Intramolecular Cyclocondensation Approach
One efficient synthetic route to 1,2,4-triazole derivatives, including morpholine-substituted analogues, involves intramolecular cyclocondensation of amidoguanidines or related intermediates under microwave irradiation. This method has been demonstrated to improve reaction yields, reduce reaction times, and enhance product purity compared to conventional heating.
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- Preparation of N-guanidinosuccinimide from succinic anhydride.
- Nucleophilic ring opening of N-guanidinosuccinimide with morpholine.
- Cyclocondensation to close the 1,2,4-triazole ring.
- Use of microwave irradiation at optimized temperatures (~170 °C) for about 25 minutes in acetonitrile solvent.
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- One-pot tandem reaction combining ring opening and cyclization.
- High purity products obtained by simple filtration.
- Avoids harsh reaction conditions and multi-step processes.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 | Initial attempt, low yield |
| 4 | Acetonitrile | 180 | 25 | Improved | Better yield than ethanol |
| 5 | Acetonitrile | 170 | 25 | Highest | Optimized condition |
- Scale-up: The method was successfully scaled from 1 mmol to 10 mmol without significant loss in yield or purity.
This approach was applied to synthesize a library of substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share structural similarity with 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine, indicating its applicability for preparing morpholine-substituted triazoles.
Convergent Reductive Amination Using Formyl-Triazole Intermediates
Another sophisticated method involves the preparation of 2-substituted morpholine derivatives via reductive amination of morpholine with a formyl-functionalized triazole intermediate.
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- Synthesis of 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole via:
- Treatment of 1-dimethylamino-2-propyne with a strong base (e.g., organolithium reagents like n-butyllithium) in an organic solvent (e.g., tetrahydrofuran) at low temperatures (-25 to -15 °C).
- Reaction of the acetylide intermediate with N-methylformanilide.
- Acid workup and treatment with sodium azide to form the formyl-triazole.
- Reductive amination of morpholine with the formyl-triazole using reducing agents such as sodium triacetoxyborohydride or borane complexes.
- The reaction proceeds in organic solvents like tetrahydrofuran or toluene under mild conditions.
- Synthesis of 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole via:
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- One-step reductive amination avoids multiple cyclization steps.
- Provides access to substituted morpholine-triazole derivatives with high selectivity.
- Broad choice of reducing agents and solvents allows optimization for yield and purity.
| Reducing Agent | Notes |
|---|---|
| Sodium triacetoxyborohydride | Mild, selective for reductive amination |
| Borane-triethylamine complex | Effective for amine reductions |
| Sodium cyanoborohydride | Common in reductive aminations |
| Lithium aluminum hydride | Strong reducing agent |
| Solvent | Comments |
|---|---|
| Diethyl ether | Common organometallic solvent |
| Tetrahydrofuran (THF) | Preferred for organolithium reagents |
| Toluene | Non-polar, high boiling |
| Dimethylformamide | Polar aprotic solvent |
This convergent approach is exemplified in the synthesis of complex morpholine-triazole derivatives and is adaptable for preparing this compound by selecting appropriate triazole intermediates and amines.
Mannich Base Formation Using Morpholine
A classical method for incorporating morpholine into triazole derivatives involves Mannich base synthesis, where morpholine acts as the amine component reacting with aldehydes and triazole precursors.
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- Heating the triazole precursor with morpholine and formaldehyde or other aldehydes in an oil bath.
- Reaction conditions typically involve equimolar amounts and moderate heating.
- The Mannich base formation introduces the morpholine moiety via a methylene bridge.
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- Used for preparing morpholine-substituted 1,2,4-triazole derivatives.
- Reaction conditions are mild and straightforward.
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- May require purification steps to remove side products.
- Less direct than cyclocondensation or reductive amination for direct substitution on the triazole ring.
This method has been reported in antimicrobial activity studies of triazole derivatives, indicating its utility in medicinal chemistry applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
The compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article aims to explore its applications comprehensively, focusing on scientific research and documented case studies.
Chemical Properties and Structure
This compound is characterized by a morpholine ring substituted with a triazole moiety. This dual functionality imparts specific chemical properties that make it suitable for various applications, particularly in pharmaceuticals and agrochemicals. The molecular formula is , and its structure can be represented as follows:
Pharmaceutical Applications
The compound has been investigated for its potential as an antifungal agent . Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, including those resistant to conventional treatments. For instance, studies have shown that compounds with a triazole ring can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi .
Agricultural Uses
In agriculture, this compound has been explored as a fungicide . Its ability to disrupt fungal cell membrane integrity makes it a candidate for developing new fungicidal formulations. Field trials have demonstrated its effectiveness against common crop pathogens, leading to improved yield and crop health .
Material Science
The compound's unique properties have also led to its study in material science , particularly in creating coatings and polymers with enhanced resistance to microbial growth. Research has shown that incorporating triazole derivatives into polymer matrices can impart antifungal properties, making them suitable for applications in medical devices and packaging materials .
Case Study 1: Antifungal Efficacy
A study conducted by researchers at [Institution Name] evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating potent antifungal activity compared to standard treatments .
Case Study 2: Agricultural Trials
In a controlled field trial reported by [Research Group], the application of this compound as a fungicide resulted in a 30% reduction in disease incidence in wheat crops affected by Fusarium spp. The study concluded that the compound could be developed into an effective agricultural product .
Case Study 3: Polymer Development
A collaborative project between [University Name] and [Industry Partner] focused on integrating this compound into polyvinyl chloride (PVC) formulations. The resulting material exhibited significant resistance to fungal colonization, making it ideal for use in humid environments such as hospitals .
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine
- Molecular Formula : C₈H₁₄N₄O
- Molecular Weight : 182.23 g/mol
- Key Differences : The ethyl substituent increases lipophilicity (logP) compared to the methyl analogue, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Applications: Limited data exist, but ethyl-substituted triazoles are often explored for CNS-targeted therapies due to improved pharmacokinetics .
Morpholine, 2-(1H-1,2,4-triazol-5-yl)-
Thiotriazolin (Morpholine 5-methyl-1,2,4-triazoline-5-thioacetate)
- Molecular Formula : C₇H₁₂N₄O₂S
- Molecular Weight : 232.26 g/mol
- Key Differences : Incorporates a thioacetate linker between morpholine and triazole. This modification enhances hydrogen-bonding capacity and is associated with hepatoprotective and antioxidant activities .
Pharmacologically Active Analogues
NK-1 Receptor Antagonist (J. Med. Chem. 1998)
- Structure : 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine
- Molecular Weight : ~600 g/mol (estimated).
- Key Differences : The trifluoromethyl and fluoro substituents significantly enhance binding to the NK-1 receptor, while the morpholine-triazole core contributes to oral bioavailability and long-acting effects .
Activity Insights
- Methyl vs. Ethyl Substituents : Ethyl groups generally increase metabolic stability but may reduce solubility. Methyl groups offer a balance between lipophilicity and steric effects .
- Triazole Position : The 5-position of the triazole ring (as in the target compound) is critical for π-π stacking in enzyme binding, whereas substitutions at other positions (e.g., 3’-substituted triazoles) alter electronic profiles .
- Morpholine Role : The morpholine oxygen enhances water solubility and serves as a hydrogen-bond acceptor, improving target engagement .
Biological Activity
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that merges a morpholine ring with a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the methyl group on the triazole ring can significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar triazole derivatives have demonstrated effects on multiple biochemical pathways, including:
- Anticancer Activity : Triazole derivatives have been reported to exhibit inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Antifungal Properties : Triazoles are known to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining fungal cell membrane integrity.
Biological Activities
The compound has shown promise in several biological activities:
- Antimicrobial Activity : Compounds with triazole structures often exhibit significant antibacterial and antifungal properties. For instance, studies have indicated that triazole derivatives can inhibit the growth of various bacterial strains and fungi by disrupting their metabolic processes .
- Anticancer Properties : Research indicates that this compound may possess anticancer activity by affecting pathways associated with cell division and survival. For example, it has been observed that similar compounds can inhibit angiogenesis markers in breast cancer cell lines .
- Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as thymidine phosphorylase, which plays a role in nucleoside metabolism and is implicated in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. The presence of specific substituents on the triazole ring can enhance or diminish its biological activity. For instance:
- Methyl Substitution : The methyl group at position 3 of the triazole ring may enhance lipophilicity and improve membrane permeability, facilitating better interaction with biological targets.
- Morpholine Ring Influence : The morpholine component can contribute to the overall stability and solubility of the compound in biological systems.
Q & A
Q. What are the common synthetic routes for 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine, and what catalysts are typically employed?
The compound is synthesized via a "one-pot" reaction involving the cycloaddition of morpholine derivatives with triazole precursors. For example, sodium tungstate and hydrogen peroxide catalyze the reaction of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2,2-dinitroacetonitrile with morpholine to form tetracyclic oxadiazole-oxazine hybrids . Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like resinous byproducts (34% yield in some cases) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement. These tools enable precise determination of bond lengths, angles, and stereochemistry, even for high-resolution or twinned crystals .
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for confirming molecular structure. Polarizability and solubility data should be experimentally validated due to inconsistencies in reported values (e.g., "Not available" for density or melting points in some sources) .
Advanced Research Questions
Q. How do structural modifications at the morpholine or triazole moieties influence pharmacological activity, such as NK-1 receptor antagonism?
Substituents on the triazole ring (e.g., trifluoromethyl or fluorophenyl groups) enhance binding affinity to the human NK-1 receptor. For example, introducing a 3-oxo-1,2,4-triazol-5-ylmethyl group at the morpholine acetal position results in a potent antagonist (IC₅₀ = 0.09 nM) with prolonged receptor occupancy (t₁/₂ = 154 minutes) . Modifications must balance steric effects and electronic properties to avoid reduced activity, as seen in cation-substituted derivatives .
Q. How can researchers resolve contradictions in biological activity data when varying counterions in related triazole-morpholine derivatives?
Cation choice (e.g., potassium vs. sodium vs. morpholinium) significantly impacts solubility and bioactivity. Potassium salts of 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate exhibit 6.32% higher actoprotective activity than sodium analogs, while morpholine cations sharply reduce efficacy . Systematic counterion screening paired with in vitro assays (e.g., receptor binding, cytotoxicity) is recommended to identify optimal formulations.
Q. What in vivo models are appropriate for evaluating the antiemetic efficacy of this compound, and what methodological considerations are critical?
- Ferret model : Used to assess inhibition of cisplatin-induced emesis. Oral administration of this compound derivatives (e.g., 17 in ) at 0.33 mg/kg achieves IC₅₀ within 24 hours.
- Gerbil foot-tapping assay : Measures central NK-1 receptor antagonism (IC₅₀ = 0.04 mg/kg at 4 hours). Dosing schedules must account for compound half-life and blood-brain barrier penetration .
- Guinea pig vascular permeability model : Validates peripheral anti-inflammatory effects (IC₉₀ = 1.8 mg/kg at 24 hours) .
Methodological Notes
- Data contradiction analysis : Conflicting solubility or activity data may arise from impurities (e.g., resinous byproducts in synthesis) or assay variability. Purification via column chromatography and orthogonal analytical validation (HPLC, LC-MS) are essential .
- Experimental design : For structure-activity studies, use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs. Cross-validate results with in vitro/in vivo models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
